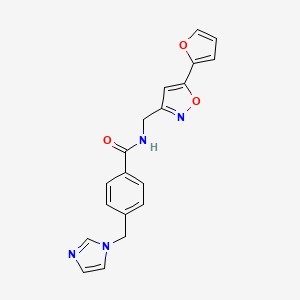

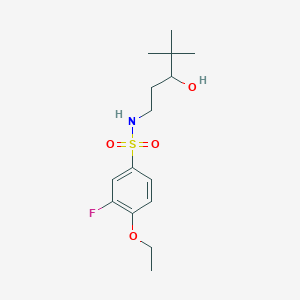

![molecular formula C15H8ClF3N2 B2501015 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile CAS No. 400083-79-6](/img/structure/B2501015.png)

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis of 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of luminescent benzonitriles with methoxy pyridine and alkoxy benzene rings has been achieved using spectral techniques . The synthesis of a pyrrole derivative was performed in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, which reveals non-planar unsymmetrical bent structures and nonconventional H-bond interactions . Similarly, theoretical studies using density functional theory (DFT) have been performed to predict the spectral and geometrical data of synthesized compounds . These analyses are crucial for understanding the molecular geometry and electronic distribution within the compound.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be complex. For example, the reaction mechanism of lithiated 2-(trimethylsilylmethyl)pyridine with benzonitrile involves the formation of intermediates that are converted to 2-phenacylpyridine by acidic hydrolysis . This suggests that the compound may also undergo various chemical reactions, depending on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can vary widely. Compounds with similar structures have been found to exhibit liquid crystalline behavior, with the phase dependent on the length of the alkoxy chain . Optical studies indicate that such compounds can be good blue emitting materials, with specific absorption and emission bands . Electrochemical studies can provide insights into the band gap and energy levels of the frontier molecular orbitals . These properties are essential for applications in materials science and electronics.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile derivatives have been explored for their potential as selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. For instance, the study by Aikawa et al. (2017) found that specific derivatives showed strong androgen receptor binding affinity and good pharmacokinetic profiles in rats, dogs, and monkeys, alongside satisfactory toxicological profiles (Aikawa et al., 2017).

Organic-Inorganic Hybrid Materials

This chemical structure has been utilized in the development of organic-inorganic hybrid compounds. For example, Campos-Gaxiola et al. (2015) synthesized hybrid compounds combining the 4-[(E)-2-(pyridin-1-ium-2-yl)ethenyl]pyridinium cation with perhalometallate anions. These compounds were characterized by single-crystal X-ray diffraction analysis, demonstrating a three-dimensional network formation through hydrogen-bonding and π-π stacking interactions (Campos-Gaxiola et al., 2015).

Coordination Chemistry

The structure has been used in studies exploring coordination chemistry. For example, synthesis and characterization of compounds involving coordination with metals like cadmium and palladium have been reported. These studies often investigate the properties of the resulting complexes, such as their fluorescent emission and structural characteristics (Zhang et al., 2003).

Anticancer Activity and DNA Binding

Compounds containing this chemical structure have been investigated for their potential anticancer activity. Bera et al. (2021) conducted a study on a compound derived from 4-(2-bromoacetyl)benzonitrile and 2-benzoylpyridine thiosemicarbazone. The study revealed significant anticancer activity against U937 human monocytic cells and explored the DNA binding properties of the compound (Bera et al., 2021).

Liquid Crystalline Behavior

The structure has also been studied in the context of liquid crystalline behavior. Ahipa et al. (2014) synthesized a series of compounds with this structure, investigating their liquid crystalline behavior through various techniques like polarizing optical microscopy and differential scanning calorimetry. These studies contribute to understanding the material properties relevant to applications in displays and other technologies (Ahipa et al., 2014).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The presence of a trifluoromethyl group and a pyridinyl group in its structure suggests that it may interact with its targets through a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to predict the biochemical pathways it may affect. Compounds with similar structures have been found to interact with various enzymes and receptors, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability, or the extent to which it is able to reach its intended targets in the body, is also unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific effects of these factors on the action of “4-[(e)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile” are currently unknown .

Propiedades

IUPAC Name |

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2/c16-13-7-12(15(17,18)19)9-21-14(13)6-5-10-1-3-11(8-20)4-2-10/h1-7,9H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKNSSBIQXOMOC-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)

![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)

![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)